N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide
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Overview
Description
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core with pyrazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the pyrazole substituents through various coupling reactions. Common reagents used in these reactions include brominating agents, methylating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups into the pyrazole rings.
Scientific Research Applications
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl) (methyl)carbamate
- 4-Bromo-1-methyl-1H-imidazole
Uniqueness
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of quinolinecarboxamide and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23BrN6O |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-2-(1-ethyl-3-methylpyrazol-4-yl)-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23BrN6O/c1-5-29-12-17(14(2)26-29)20-10-16(15-8-6-7-9-19(15)25-20)22(30)27(3)13-21-18(23)11-24-28(21)4/h6-12H,5,13H2,1-4H3 |
InChI Key |
HNZYPLOFOSZXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=C(C=NN4C)Br |
Origin of Product |
United States |
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